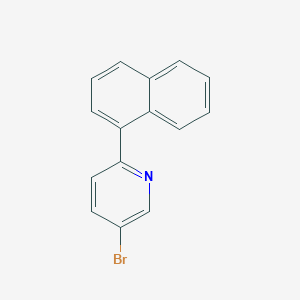

5-Bromo-2-(naphthalen-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88345-95-3 |

|---|---|

Molecular Formula |

C15H10BrN |

Molecular Weight |

284.15 g/mol |

IUPAC Name |

5-bromo-2-naphthalen-1-ylpyridine |

InChI |

InChI=1S/C15H10BrN/c16-12-8-9-15(17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |

InChI Key |

WGLVLNSUQTWBGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)Br |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Bromo 2 Naphthalen 1 Yl Pyridine and Its Derivatives

Retrosynthetic Analysis and Key Bond Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comadvancechemjournal.com For 5-Bromo-2-(naphthalen-1-yl)pyridine, the primary retrosynthetic disconnections focus on the key bonds that form the core structure.

The most logical and widely employed disconnection is at the C-C bond linking the pyridine (B92270) and naphthalene (B1677914) rings. This biaryl linkage immediately suggests a cross-coupling reaction as the key synthetic step. This disconnection leads to two primary synthons: a nucleophilic naphthalene derivative and an electrophilic pyridine derivative, or vice versa.

A second strategic disconnection involves the C-Br bond at the 5-position of the pyridine ring. This approach implies a two-step process: first, the synthesis of the parent molecule, 2-(naphthalen-1-yl)pyridine, followed by a regioselective halogenation step to introduce the bromine atom.

These disconnections are illustrated below:

Figure 1: Key Retrosynthetic Disconnections for this compound

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in its Formation

Transition metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl compounds like this compound. The Suzuki-Miyaura coupling is particularly prominent due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. bohrium.comsigmaaldrich.com

The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition : A low-valent palladium(0) catalyst reacts with an organohalide (e.g., 2,5-dibromopyridine) to form a palladium(II) species.

Transmetalation : The organic group from an organoboron compound (e.g., 1-naphthaleneboronic acid) is transferred to the palladium(II) complex, typically in the presence of a base.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The formation of the C-C bond at the C2 position of the pyridine ring is efficiently achieved using palladium catalysis. acs.org A common approach involves the reaction of a dihalogenated pyridine, such as 2,5-dibromopyridine (B19318), with 1-naphthaleneboronic acid. The choice of catalyst and ligands is critical for achieving high yields. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are frequently employed. nih.govnih.govresearchgate.netmdpi.com The reaction is typically carried out in a solvent mixture, such as dioxane and water, with a base like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) to facilitate the transmetalation step. researchgate.netmdpi.com

When using a starting material with two identical halogen atoms, such as 2,5-dibromopyridine, controlling the regioselectivity of the coupling is paramount. In the Suzuki-Miyaura reaction, coupling generally occurs preferentially at the more electron-deficient position of the pyridine ring. nih.gov The C2 position of pyridine is more electrophilic than the C5 position, making it more susceptible to oxidative addition by the palladium catalyst. nih.govresearchgate.net This inherent electronic difference allows for the selective monocoupling at the C2 position, leaving the C5-bromo substituent intact for potential further functionalization.

The selectivity can be fine-tuned by optimizing reaction parameters, including the choice of catalyst, ligands, base, and solvent. researchgate.net For instance, the use of bulky phosphine (B1218219) ligands can influence the steric environment around the catalyst, further enhancing selectivity. nih.gov

The scope of the reaction is broad, accommodating a variety of substituted naphthalene boronic acids and boronic esters. This flexibility allows for the synthesis of a diverse library of 5-bromo-2-(substituted-naphthalen-1-yl)pyridine derivatives by simply changing the naphthalene coupling partner.

Direct Halogenation and Functionalization of Pyridine and Naphthalene Precursors

An alternative to cross-coupling a dihalopyridine is to first synthesize the 2-(naphthalen-1-yl)pyridine core and then introduce the bromine atom. This can be achieved through electrophilic aromatic substitution. However, direct bromination can sometimes lead to mixtures of products, making regiocontrol a challenge. More advanced C-H activation/halogenation methods, often employing transition metal catalysts, can provide greater selectivity. researchgate.netresearchgate.netrsc.org

Another strategy involves the functionalization of the naphthalene precursor. For example, 5-bromo-2-naphthol can be synthesized from 5-amino-2-naphthol (B50111) via a Sandmeyer reaction, where a sulfonic acid group is used as a protecting and activating group. mdpi.comresearchgate.net This brominated naphthalene derivative could then be converted into an organometallic species for coupling with a suitable pyridine electrophile. The selective synthesis of bromo-substituted naphthalene derivatives can also be achieved using reagents like NaBr in oleum. researchgate.net

The synthesis of key precursors like 2,5-dibromopyridine is also well-documented, often starting from 2-amino-5-bromopyridine (B118841) through a Sandmeyer-type reaction. chemicalbook.com

Green Chemistry Principles in Synthetic Route Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to optimize the synthesis of this compound.

Key green chemistry considerations include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol (B145695) can significantly reduce the environmental impact. biosynce.com

Energy Efficiency : Microwave-assisted synthesis has been shown to be an effective tool in synthesizing pyridine derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govacs.org

Catalysis : The use of highly efficient catalysts reduces the amount of waste generated. While palladium is highly effective, research into catalysis with more abundant and less toxic metals like iron is an active area of green chemistry. biosynce.comrsc.org

Derivatization Strategies for Analogues and Functionalized Variants

The this compound scaffold is an excellent platform for creating a diverse range of analogues. The bromine atom at the C5 position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions.

Further Cross-Coupling : The C5-Br bond can undergo a second Suzuki-Miyaura coupling with another arylboronic acid to create terphenyl-like structures. It is also amenable to other palladium-catalyzed reactions, such as Buchwald-Hartwig amination (to introduce nitrogen-based functional groups), Sonogashira coupling (to install alkynes), and Heck coupling. mdpi.comnih.gov

Functionalization of the Naphthalene Ring : The naphthalene moiety can also be functionalized. Depending on the desired derivative, C-H activation strategies can be employed to introduce substituents at specific positions on the naphthalene ring. researchgate.net Alternatively, starting with a pre-functionalized naphthalene precursor in the initial Suzuki coupling allows for the incorporation of a wide array of functional groups. nih.govmdpi.com

These derivatization strategies enable the systematic modification of the molecule's electronic and steric properties, which is crucial for tuning its performance in various applications.

Advanced Spectroscopic and X Ray Diffraction Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) and naphthalene (B1677914) ring systems. The pyridine protons, influenced by the bromine atom and the bulky naphthalene substituent, would appear in the aromatic region. The proton at the C6 position of the pyridine ring is anticipated to be a doublet, while the protons at C3 and C4 would likely present as a doublet and a doublet of doublets, respectively. The seven protons of the naphthalen-1-yl group would resonate as a complex series of multiplets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The exact chemical shifts are influenced by the anisotropic effects of the adjacent aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework. For the related compound, 2-(Naphthalen-2-yl)pyridine, the pyridine carbons appear at δ 157.2, 149.7, 136.8, 122.1, and 120.8 ppm, while the naphthalene carbons resonate across a range from δ 124.5 to 136.6 ppm. uobasrah.edu.iq For 5-Bromo-2-(naphthalen-1-yl)pyridine, the carbon attached to the bromine atom (C5) would be significantly shifted due to the heavy atom effect. The remaining pyridine and naphthalene carbons would have chemical shifts similar to the unsubstituted parent compounds, with minor deviations due to the electronic effects of the bromo-substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.8 - 8.0 | 122.0 - 125.0 |

| Pyridine-H4 | 7.9 - 8.1 | 140.0 - 142.0 |

| Pyridine-H6 | 8.6 - 8.8 | 150.0 - 152.0 |

| Naphthalene Protons | 7.5 - 8.5 (multiplets) | 124.0 - 135.0 |

| Pyridine-C2 | N/A | 156.0 - 158.0 |

| Pyridine-C3 | N/A | 122.0 - 125.0 |

| Pyridine-C4 | N/A | 140.0 - 142.0 |

| Pyridine-C5 | N/A | 118.0 - 121.0 (C-Br) |

| Pyridine-C6 | N/A | 150.0 - 152.0 |

| Naphthalene Carbons | N/A | 124.0 - 135.0 |

Note: These are estimated ranges based on analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound is expected to be dominated by bands corresponding to the vibrations of the pyridine and naphthalene rings. Characteristic C-H stretching vibrations of the aromatic rings are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range. For comparison, the FT-IR spectrum of 5-bromo-2-nitropyridine shows characteristic bands for the bromopyridine moiety. sigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to the vibrations of the non-polar C-C bonds in the naphthalene ring. The symmetric ring breathing modes of both the pyridine and naphthalene rings should give rise to strong, sharp signals in the Raman spectrum. These are typically found in the 990-1050 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| Pyridine Ring Breathing | 990 - 1010 | Raman (strong) |

| Naphthalene Ring Modes | 1300 - 1400 | FT-IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | FT-IR |

| C-H Out-of-plane Bend | 700 - 900 | FT-IR |

| C-Br Stretch | 500 - 650 | FT-IR, Raman |

Note: Assignments are based on data from related pyridine and naphthalene compounds. sigmaaldrich.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns under ionization. For this compound (C₁₅H₁₀BrN), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The calculated monoisotopic mass is approximately 282.99 g/mol .

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation step would be the loss of the bromine atom, leading to an [M-Br]⁺ ion. Another common pathway would be the cleavage of the bond between the pyridine and naphthalene rings, resulting in ions corresponding to the bromopyridinyl cation and the naphthalenyl cation. Further fragmentation of the naphthalene ring could also occur.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (approx.) | Proposed Fragment Identity | Fragmentation Pathway |

| 283/285 | [C₁₅H₁₀BrN]⁺ (Molecular Ion) | Ionization |

| 204 | [C₁₅H₁₀N]⁺ | Loss of ·Br |

| 156/158 | [C₅H₃BrN]⁺ | Cleavage of C-C bond |

| 127 | [C₁₀H₇]⁺ | Cleavage of C-C bond |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

The electronic properties of this compound are investigated using UV-Visible absorption and fluorescence spectroscopy.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show intense absorption bands in the ultraviolet region, characteristic of π-π* transitions within the extended aromatic system. Naphthalene itself has strong absorption bands around 220 nm, 275 nm, and 312 nm. The conjugation with the bromopyridine moiety is expected to cause a bathochromic (red) shift of these bands and potentially introduce new charge-transfer bands. The spectrum of related naphthalene-containing polyimides shows absorption cut-offs in the 313-366 nm range.

Fluorescence Spectroscopy: Naphthalene and many of its derivatives are known to be fluorescent. It is anticipated that this compound will also exhibit fluorescence upon excitation at its absorption maxima. The emission spectrum would provide information about the energy of the first excited singlet state. However, the presence of the heavy bromine atom could lead to enhanced intersystem crossing to the triplet state, which might quench the fluorescence intensity and promote phosphorescence.

Table 5: Predicted Photophysical Properties for this compound

| Property | Predicted Range | Notes |

| Absorption Maxima (λ_max) | 220 - 350 nm | Multiple bands corresponding to π-π* transitions. |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Typical for extended aromatic systems. |

| Emission Maximum (λ_em) | 320 - 450 nm | Dependent on solvent polarity. |

| Fluorescence Quantum Yield | Low to Moderate | Potentially reduced by the heavy atom effect of bromine. |

Note: These are estimations based on the properties of naphthalene and related aromatic compounds.

Computational Chemistry and Quantum Mechanical Insights into 5 Bromo 2 Naphthalen 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to predict the three-dimensional arrangement of atoms in a molecule and to understand its electronic properties. For 5-Bromo-2-(naphthalen-1-yl)pyridine, DFT calculations, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable conformation, known as the optimized geometry. nih.gov This calculation minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps to predict its reactive behavior.

For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine (B92270) ring and the bromine atom, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, highlighting them as potential sites for nucleophilic interactions. nih.govnih.gov This detailed charge distribution map provides a guide to how the molecule will interact with other chemical species.

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry allows for the simulation of various spectroscopic techniques, providing a powerful means to validate theoretical structures by comparing the simulated spectra with experimental data.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed. These calculated values, once scaled, can be compared with experimental NMR spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., stretching or bending of bonds), and the comparison with an experimental IR spectrum aids in the structural elucidation and identification of functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). scienceopen.com This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths observed in an experimental UV-Vis spectrum. This provides insight into the electronic structure and chromophoric properties of the molecule.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, guiding the design of new materials. For this compound, theoretical calculations of properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) would be performed.

A large hyperpolarizability value is indicative of a strong NLO response. researchgate.netresearchgate.net The presence of the electron-donating naphthalene (B1677914) ring and the electron-withdrawing bromo-pyridine moiety suggests that this compound could exhibit interesting NLO properties due to intramolecular charge transfer. nih.govnih.gov

Conformational Analysis and Energy Landscape Exploration

The presence of a single bond connecting the naphthalene and pyridine rings allows for rotational freedom, meaning the molecule can exist in different spatial orientations or conformations. A conformational analysis would systematically rotate this bond to explore the molecule's energy landscape.

By calculating the energy of each conformation, a potential energy surface can be generated. This surface would reveal the most stable (lowest energy) conformation of the molecule, as well as any other local energy minima and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Applications in Coordination Chemistry and Advanced Materials

5-Bromo-2-(naphthalen-1-yl)pyridine as a Ligand in Transition Metal Complexes

The pyridine (B92270) nitrogen provides a strong coordination site for a variety of transition metals, forming stable complexes. The presence of the bulky naphthalene (B1677914) group can influence the coordination geometry and the steric environment around the metal center, which is a critical factor in catalysis. The bromo-substituent, on the other hand, offers a reactive handle for subsequent chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex, multidentate ligand systems.

The design of ligands is a cornerstone of modern catalytic science, with the goal of creating a specific environment around a metal center to control reactivity and selectivity. For ligands based on the pyridine-naphthalene framework, key design principles include:

Steric Hindrance: The bulky naphthalene group can create a defined pocket around the metal center. This steric bulk can influence substrate approach and favor specific reaction pathways, leading to higher selectivity.

Electronic Tuning: The electronic properties of the ligand, and thus the coordinated metal, can be modified. The electron-withdrawing nature of the pyridine ring and the bromine atom can affect the electron density at the metal, influencing its catalytic activity.

Secondary Interactions: The extended aromatic system of the naphthalene can engage in non-covalent interactions, such as π-stacking, with substrates or other components of the catalytic system, which can help in stabilizing transition states.

Pyridine-based ligands are extensively used in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While specific studies on this compound as a ligand in these reactions are not extensively detailed in the literature, the structural class of aryl-pyridines is known to be effective. The compound itself can serve as a substrate in such reactions due to its bromine atom, allowing for the attachment of various organic groups. For instance, related bromo-pyridine derivatives are known to participate effectively in copper or palladium-catalyzed C-C and C-N coupling reactions.

Mechanistic studies on related systems show that ligands play a crucial role in every step of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The ligand's structure dictates the stability of intermediates and the energy barriers of transition states. For a ligand like this compound, the coordination to a metal center would create a complex where the electronic and steric properties are a hybrid of the pyridine and naphthalene components. Computational and experimental studies on analogous systems have demonstrated that the choice of ligand can even control the regioselectivity of a reaction, highlighting the importance of understanding the intricate ligand-metal interactions.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating the Compound

This dual functionality makes it a potential component for Metal-Organic Frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, such as pore size and functionality, can be tailored by the choice of the organic linker. The dimensions and rigidity of the naphthalene unit, combined with the defined coordination vector of the pyridine, could lead to the formation of porous materials with potential applications in gas storage, separation, and catalysis.

Photofunctional Materials and Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Sensors)

Compounds with extended conjugated π-systems, like that found in this compound, often exhibit interesting photophysical properties. Aryl-pyridines are recognized for their use in functional materials. researchgate.net The combination of the pyridine and naphthalene units can lead to materials with tunable fluorescence and electronic properties.

These characteristics are highly relevant for applications in optoelectronics, such as Organic Light-Emitting Diodes (OLEDs). In OLEDs, different organic layers are responsible for charge injection, transport, and light emission. The electronic properties of this compound could make it, or its derivatives, suitable for use as a host material or as a component in emissive layers. For example, related bromo-pyridine structures have been used as building blocks for host materials in OLED applications. The potential for this compound to be used in chemical sensors also exists, where its interaction with an analyte could lead to a detectable change in its optical or electronic properties.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar

Computational Molecular Docking Studies for Target Protein Binding

Computational molecular docking is a valuable tool for predicting the binding orientation and affinity of a small molecule to the active site of a target protein. nih.gov For 5-Bromo-2-(naphthalen-1-yl)pyridine, docking studies could elucidate its potential as an inhibitor or modulator of various proteins, such as kinases, proteases, or G-protein coupled receptors (GPCRs), where pyridine (B92270) and naphthalene (B1677914) motifs are common.

In a hypothetical docking simulation against a generic kinase active site, the compound might orient itself with the naphthalene ring buried deep within a hydrophobic pocket, a common binding mode for naphthalene-containing inhibitors. The pyridine nitrogen could form a critical hydrogen bond with a hinge region residue, while the 5-bromo substituent could form a halogen bond with a nearby carbonyl oxygen or other electron-rich group, further anchoring the ligand. Such studies on related heterocyclic compounds have demonstrated that these interactions are key determinants of binding affinity. mdpi.com The predicted binding energies from such simulations can help prioritize the compound for further experimental validation.

Table 1: Hypothetical Molecular Docking Scores for this compound Against Various Protein Classes

| Target Protein Class | Representative PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Key Interactions |

| Serine/Threonine Kinase | 1KZN | -8.5 | H-bond with hinge, Hydrophobic pocket, Halogen bond |

| G-Protein Coupled Receptor | 4H8E | -9.2 | π-π stacking, Hydrophobic interactions |

| Dihydrofolate Reductase | 2W9S | -7.8 | H-bond, Hydrophobic interactions |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical binding affinities observed for similar heterocyclic compounds.

Enzyme Inhibition Kinetics and Mechanistic Hypotheses

Based on its structural features, this compound could be hypothesized to act as an enzyme inhibitor. Enzyme inhibition studies are crucial to determine the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). nih.govlibretexts.org

If the compound acts as a competitive inhibitor, it would likely compete with the endogenous substrate for binding to the enzyme's active site. khanacademy.org This would be reflected in kinetic studies by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). Conversely, as a non-competitive inhibitor, it would bind to an allosteric site, reducing the Vmax without affecting the Km. khanacademy.org Given the compound's rigid structure, it is a plausible candidate for binding to well-defined pockets on an enzyme surface. For example, studies on other bromo-thiazole compounds have shown them to be effective inhibitors of enzymes like monoacylglycerol lipase (MAGL). researchgate.net

Table 2: Plausible Enzyme Inhibition Profile for this compound

| Enzyme Target | Putative Inhibition Type | Hypothetical IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Competitive | 5.2 |

| Monoacylglycerol Lipase (MAGL) | Non-competitive | 10.8 |

| Tyrosinase | Competitive | 30.0 |

Note: This table presents hypothetical data based on activities of structurally related naphthalene and pyridine derivatives against these enzyme classes. researchgate.netnih.gov

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling

The structural motifs within this compound are present in numerous ligands for various receptors. For instance, compounds with a 2-substituted pyridine core are known to act as antagonists for NMDA receptors, while naphthalene-containing structures have shown affinity for melatonin and melanin-concentrating hormone (MCH) receptors. researchgate.netmdpi.comjst.go.jp

Receptor binding assays, such as radioligand binding assays, would be essential to determine the affinity (Ki) of this compound for a panel of receptors. mdpi.com High affinity for a specific receptor would suggest a potential pharmacological role. For example, in the context of NMDA receptors, the naphthalene moiety could interact with a hydrophobic sub-pocket, while the pyridine ring engages with key residues that determine subtype selectivity, a strategy observed in the development of NR1/2B selective antagonists. researchgate.net Similarly, the affinity for metabotropic glutamate receptor 5 (mGluR5) could be explored, as diverse pyridine-containing chemotypes are known to bind to a common allosteric site on this receptor. nih.gov

Table 3: Hypothetical Receptor Binding Affinities for this compound

| Receptor Target | Binding Assay Type | Hypothetical Ki (nM) |

| NMDA Receptor (NR1/2B subtype) | Radioligand Competition | 15 |

| Melatonin Receptor 1 (MT1) | Radioligand Competition | 85 |

| MCH Receptor 1 (MCHR1) | Radioligand Competition | 40 |

Note: The data presented is hypothetical and extrapolated from binding data of related compounds discussed in the literature. researchgate.netjst.go.jp

Structure-Activity Relationship (SAR) Derivations based on Molecular Modifications

Systematic modification of the this compound scaffold would be critical to derive a structure-activity relationship (SAR). This involves synthesizing analogs and evaluating their biological activity to understand the contribution of each part of the molecule.

Key areas for modification would include:

The Pyridine Ring: Moving the bromo substituent to the 3, 4, or 6-position, or replacing it with other halogens (Cl, F) or electron-donating/withdrawing groups, would probe the importance of its electronic and steric properties. mdpi.com

The Naphthalene Ring: Introducing substituents (e.g., methoxy (B1213986), cyano, methyl) at various positions on the naphthalene ring could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities. SAR studies on naphthofuran derivatives have shown that para-substituents on an aryl ring can dramatically increase binding affinity. jst.go.jp

The Linkage: While the direct C-C bond provides rigidity, exploring linkers (e.g., ethynyl, amino) between the pyridine and naphthalene rings could alter the compound's geometry and ability to span different binding pockets.

Table 4: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs

| Modification | Position | Substituent | Postulated Effect on Activity | Rationale |

| Pyridine Ring | 5 | H | Decrease | Loss of potential halogen bond |

| Pyridine Ring | 4 | -NH2 | Increase | Introduction of H-bond donor |

| Naphthalene Ring | 4' | -OCH3 | Increase | Potential for H-bond and favorable hydrophobic contact |

| Naphthalene Ring | 4' | -CN | Significant Increase | Strong dipole interactions and H-bond acceptor |

Note: This SAR table is a hypothetical derivation based on established principles and published data for related heterocyclic scaffolds. researchgate.netjst.go.jpmdpi.com

In Vitro Biomacromolecular Target Engagement Studies

While computational and initial binding assays can suggest potential targets, direct evidence of target engagement in a cellular or biochemical context is necessary for validation. Techniques such as Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) could be employed to confirm the physical interaction between this compound and a purified target protein.

For example, if docking studies predict a high affinity for a specific kinase, SPR could be used to measure the binding kinetics (association and dissociation rates) in real-time. A confirmed, direct interaction would provide strong evidence that the observed biological effect of the compound is mediated through this specific target. Although no such studies have been published for this compound itself, these methods are standard for validating the mechanism of action for novel chemical entities.

Future Research Directions and Emerging Opportunities for 5 Bromo 2 Naphthalen 1 Yl Pyridine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-Bromo-2-(naphthalen-1-yl)pyridine and its derivatives has predominantly relied on classical cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods often involve the use of palladium catalysts, which can present challenges in terms of cost and environmental impact. Future research should focus on developing more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of green chemistry principles. This could involve the use of recyclable catalysts, such as magnetic nanoparticles, which can be easily recovered and reused, reducing waste and cost. researchgate.netnih.gov Furthermore, conducting these reactions in environmentally benign solvents, like water, is a key goal. rsc.org Research into ligand-free palladium-catalyzed Suzuki-Miyaura reactions in aqueous media has shown promise for the synthesis of related biaryl compounds and could be adapted for the synthesis of this compound. researchgate.net

Another innovative approach is the use of enzymatic catalysis . Enzymes offer high selectivity and operate under mild conditions, making them an attractive alternative to traditional chemical catalysts. For instance, enzymes like Novozym 435 have been successfully used in the synthesis of pyridine (B92270) esters. researchgate.net Exploring enzymatic routes for the synthesis of pyridine derivatives could lead to more sustainable and efficient production methods. researchgate.net

Photocatalysis represents another frontier in the synthesis of complex organic molecules. Light-induced reactions can often proceed under mild conditions and can offer unique reactivity patterns. The development of photocatalytic methods for the formation of the carbon-carbon bond between the pyridine and naphthalene (B1677914) rings could provide a novel and sustainable route to this compound and its derivatives. rsc.org

Rational Design of Derivatives for Tuned Electronic and Steric Properties

The bromine atom on the pyridine ring of this compound serves as a key functional group for the rational design of a diverse library of derivatives. By employing various cross-coupling reactions, a wide range of substituents can be introduced at this position, allowing for the fine-tuning of the molecule's electronic and steric properties.

The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, which in turn can influence its photophysical properties and biological activity. For example, the introduction of a methoxy (B1213986) group on the naphthalene ring of a related pyridine-substituted naphthalene was shown to influence its solubility and interaction with biological targets. ontosight.ai Similarly, modifying the substituents on the pyridine ring has been shown to be crucial for the inhibitory activity and selectivity of pyridine derivatives towards biological targets. ontosight.ai

The steric bulk of the substituents can also be systematically varied to probe structure-activity relationships (SAR). nih.gov By introducing bulky groups, it is possible to influence the conformation of the molecule and its ability to bind to specific biological targets. This systematic approach to derivatization is essential for optimizing the desired properties of the molecule, whether for applications in materials science or medicinal chemistry.

| Parameter | Effect of Modification |

| Electronic Properties | Introducing electron-donating or -withdrawing groups on the pyridine or naphthalene ring can modulate the HOMO-LUMO gap, influencing photophysical properties and reactivity. |

| Steric Properties | Varying the size and shape of substituents can alter the molecule's conformation and its binding affinity to biological targets. |

| Solubility | The addition of polar or non-polar functional groups can be used to tune the solubility of the derivatives in different solvents, which is crucial for both synthesis and biological applications. |

Exploration of Advanced Catalytic Systems and Applications

Beyond the synthesis of the core structure, advanced catalytic systems can be employed to further functionalize this compound and its derivatives. The development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of challenging heterocyclic substrates, which could be applied to the derivatization of this compound. organic-chemistry.org

Photocatalytic systems offer a powerful tool for a variety of chemical transformations. For instance, naphthalene-based porous organic salts have been shown to be efficient heterogeneous photocatalysts for the oxidative coupling of amines under visible light. rsc.org Exploring the photocatalytic activity of this compound or its derivatives could lead to new applications in areas such as organic synthesis and environmental remediation. The photocatalytic oxidation of naphthalene has been studied, and this knowledge could be extended to its pyridine-substituted derivatives. mdpi.com

Enzymatic catalysis also holds significant potential for the selective modification of the this compound scaffold. The use of enzymes could allow for highly specific transformations that are difficult to achieve with traditional chemical methods. researchgate.net This could be particularly useful for the synthesis of complex derivatives with specific biological activities.

Deeper Theoretical Insights into Excited State Dynamics and Photochemistry

Computational methods, such as Density Functional Theory (DFT) , are powerful tools for gaining a deeper understanding of the electronic structure, excited state dynamics, and photochemistry of complex molecules. mdpi.comsamipubco.com Applying these methods to this compound can provide valuable insights into its properties and potential applications.

DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's electronic transitions and reactivity. samipubco.comsamipubco.com This information can be used to predict the molecule's absorption and emission spectra, as well as its potential as a material for organic light-emitting diodes (OLEDs) or other electronic devices. researchgate.net

Furthermore, theoretical studies can elucidate the excited state dynamics of the molecule, providing insights into its photostability and potential photochemical reaction pathways. Understanding these processes is essential for designing molecules with specific photophysical properties, such as high fluorescence quantum yields or efficient intersystem crossing. A comprehensive theoretical analysis of this compound and its derivatives would provide a solid foundation for the rational design of new materials with tailored optical and electronic properties.

| Computational Method | Information Gained | Potential Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, and molecular geometry. mdpi.comsamipubco.com | Predicting electronic properties, reactivity, and spectral characteristics. |

| Time-Dependent DFT (TD-DFT) | Excited state energies and electronic transitions. researchgate.net | Understanding photophysical properties for applications in OLEDs and sensors. |

| Molecular Dynamics (MD) Simulations | Conformational changes and interactions with the environment. | Predicting behavior in solution and interactions with biological macromolecules. |

Uncovering New Biological Targets through Mechanistic Chemical Biology Approaches

The structural motif of a pyridine ring linked to a naphthalene system is found in a number of biologically active compounds. ontosight.aiontosight.ai Pyridine-substituted naphthalenes have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ontosight.aiontosight.airsc.org This suggests that this compound and its derivatives could also possess interesting pharmacological properties.

Future research should focus on a systematic biological screening of this compound and its derivatives against a wide range of biological targets. This could include enzymes such as kinases and proteases, which are often implicated in diseases like cancer. nih.gov For example, naphthalene-based compounds have been investigated as potential inhibitors of SARS-CoV-2 papain-like protease. nih.gov

Structure-activity relationship (SAR) studies will be crucial for identifying the key structural features responsible for any observed biological activity. nih.gov By systematically modifying the structure of the molecule and assessing the impact on its activity, it will be possible to develop more potent and selective compounds.

Mechanistic chemical biology approaches can then be used to identify the specific molecular targets of the most active compounds. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the proteins or pathways that are modulated by the compound. Uncovering the mechanism of action is a critical step in the development of new therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-(naphthalen-1-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , which involve coupling a brominated pyridine derivative (e.g., 5-bromo-2-iodopyridine) with a naphthalen-1-ylboronic acid or ester. Key steps include:

Q. How is this compound characterized spectroscopically?

Characterization involves:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for naphthyl and pyridine protons).

- FT-IR : Identification of C-Br stretches (~550–600 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS m/z = 298.1 [M+H]⁺).

- Elemental analysis : To validate purity and composition .

Q. What solvents and conditions optimize the solubility of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) at elevated temperatures. For crystallization, ethanol or methanol is often used, with slow cooling to room temperature to yield high-purity crystals .

Advanced Research Questions

Q. How do intermolecular interactions in this compound influence its crystal packing?

X-ray crystallography reveals:

- C–H···π interactions : Between the naphthyl group (π-system) and adjacent pyridine C–H groups (distance ~2.69–2.84 Å, angles ~146–161°).

- π–π stacking : Centroid-to-centroid distances of ~3.77 Å between naphthyl units, forming a herringbone packing motif.

- Torsional angles : The naphthyl and pyridine planes are inclined at ~72.9°, reducing steric hindrance .

Q. What strategies enhance the reactivity of this compound in catalytic applications?

The bromine atom serves as a site for functionalization in catalysis:

- Au(III) complexation : The pyridine nitrogen coordinates to Au(III), forming (N,C)-Au complexes for cross-coupling or oxidation reactions.

- Halogen exchange : Bromine can be replaced via Negishi or Kumada couplings to introduce alkyl/aryl groups.

- Electronic tuning : Substituents on the naphthyl group modulate electron density, affecting catalytic activity .

Q. How can computational methods resolve contradictions in experimental data for this compound?

- DFT calculations : To predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps), which can validate or refine crystallographic data.

- Molecular dynamics (MD) : Simulate solvent effects on crystallization pathways, explaining polymorph formation.

- Charge-density analysis : Resolve discrepancies in dipole moments or intermolecular interaction strengths .

Q. What role does this compound play in polymer synthesis?

It acts as a monomer in π-conjugated copolymers for optoelectronic materials:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.